molecular formula C23H22N4O2S B11603691 N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No. B11603691
M. Wt: 418.5 g/mol
InChI Key: WAAJDKXWPHYXPL-UHFFFAOYSA-N
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Description

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(4-ethylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O2S/c1-3-17-10-12-18(13-11-17)24-22-23(26-21-7-5-4-6-20(21)25-22)27-30(28,29)19-14-8-16(2)9-15-19/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

WAAJDKXWPHYXPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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